4-Ethyl-1,3-dioxane
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Overview
Description
4-Ethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It belongs to the class of 1,3-dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process .
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often involves similar acetalization processes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and trialkyl orthoformate in absolute alcohol can enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: RLi, RMgX, RCuLi.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
Scientific Research Applications
4-Ethyl-1,3-dioxane has diverse applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Its derivatives are studied for potential biological activities, including antioxidant properties.
Medicine: Research explores its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 4-Ethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. For instance, its antioxidant action in liquid-phase oxidation reactions is attributed to the formation of oxonium complexes with salts and acids, which function as catalysts in anhydrous acid reactions . These complexes can inhibit oxidation by breaking the chain reaction of peroxyl radicals .
Comparison with Similar Compounds
1,3-Dioxane: The parent compound, used as a solvent and in the synthesis of other dioxanes.
1,3-Dioxolane: A related compound with similar applications but differing in ring size and stability.
1,4-Dioxane: Known for its use as a solvent and stabilizer in industrial applications.
Uniqueness: 4-Ethyl-1,3-dioxane is unique due to its ethyl substitution, which can influence its reactivity and stability compared to other dioxanes. This substitution can enhance its solubility and interaction with various reagents, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1121-61-5 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
4-ethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-2-6-3-4-7-5-8-6/h6H,2-5H2,1H3 |
InChI Key |
BHPXLRFSKUSDNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCOCO1 |
Origin of Product |
United States |
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